Etiocholanolone glucuronide

Catalog No.
S585803
CAS No.
3602-09-3
M.F
C25H38O8
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etiocholanolone glucuronide

CAS Number

3602-09-3

Product Name

Etiocholanolone glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1

InChI Key

VFUIRAVTUVCQTF-SDHZCXLISA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid, androsterone glucosiduronate, androsterone glucuronide, androsterone glucuronide, (3beta,5alpha)-isomer, androsterone glucuronide, (beta-D)-isomer, androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer, androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer, etiocholanolone glucuronide

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Endocrinology and Steroid Metabolism

    Scientific Field: Endocrinology

    Summary: Etiocholanolone glucuronide (ETIO-G) is a major inactive metabolite of testosterone. It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases. ETIO-G has significantly higher water solubility than etiocholanolone, allowing it to be excreted in urine via the kidneys.

    Methods/Experimental Procedures: Researchers typically analyze ETIO-G levels in biological samples (e.g., urine or blood) using liquid chromatography-mass spectrometry (LC-MS) or other analytical techniques.

    Results/Outcomes: Monitoring ETIO-G levels provides insights into steroid hormone metabolism, especially testosterone.

Neurosteroid Research

Pharmacology and Drug Metabolism

Metabolomics and Systems Biology

Clinical Biomarker Research

Hormone-Drug Interactions

Etiocholanolone glucuronide is a naturally occurring metabolite of testosterone, primarily formed in the liver through the enzymatic action of UDP-glucuronyltransferases on etiocholanolone. This compound is characterized by its increased water solubility compared to its precursor, allowing for efficient excretion via urine. As one of the major inactive metabolites of testosterone, etiocholanolone glucuronide plays a significant role in the metabolic pathways associated with steroid hormones .

The formation of etiocholanolone glucuronide can be summarized by the following reaction:

Etiocholanolone+Uridine diphosphate glucuronic acidEtiocholanolone glucuronide+Uridine 5 monophosphate\text{Etiocholanolone}+\text{Uridine diphosphate glucuronic acid}\rightarrow \text{Etiocholanolone glucuronide}+\text{Uridine 5 monophosphate}

This reaction highlights the conjugation process that enhances the solubility and facilitates the excretion of steroid metabolites .

The synthesis of etiocholanolone glucuronide occurs naturally in the body through enzymatic processes. The primary method involves:

  • Substrate Preparation: Starting with etiocholanolone.
  • Enzymatic Reaction: Utilizing UDP-glucuronyltransferases to catalyze the conjugation with uridine diphosphate glucuronic acid.
  • Isolation: The resulting etiocholanolone glucuronide can be isolated from biological samples such as urine for further analysis.

This natural synthesis pathway ensures that etiocholanolone glucuronide is produced efficiently as part of normal steroid metabolism .

Etiocholanolone glucuronide has several applications in research and clinical settings:

  • Biomarker Studies: It serves as a biomarker for assessing testosterone metabolism and endocrine function.
  • Pharmacokinetics: Understanding its formation and excretion can aid in pharmacokinetic studies of steroid-based therapies.
  • Environmental Monitoring: Its detection in aquatic environments can provide insights into endocrine disruption caused by steroid hormones.

Etiocholanolone glucuronide shares structural and functional similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
EtiocholanoloneC19H30O2Precursor to etiocholanolone glucuronide; biologically active.
Androsterone glucuronideC21H30O4Another major inactive metabolite of testosterone; different metabolic pathway.
TestosteroneC19H28O2Primary male sex hormone; directly influences various physiological processes.
DihydrotestosteroneC19H30O2More potent androgen than testosterone; involved in androgenic activity.

Etiocholanolone glucuronide is unique due to its specific role as a metabolite that enhances solubility for excretion without exhibiting direct biological activity .

Structural Chemistry

Molecular Formula and Weight

Etiocholanolone glucuronide possesses the molecular formula C25H38O8 [1] [4] [8]. The compound exhibits a molecular weight of 466.571 grams per mole (average molecular weight) [4] [7], with a monoisotopic molecular weight of 466.256668 atomic mass units [4] [8]. The exact mass determination using high-resolution mass spectrometry confirms the monoisotopic mass as 466.256668192 daltons [5]. These molecular parameters establish etiocholanolone glucuronide as a mid-sized steroid conjugate with substantial molecular complexity derived from the combination of the etiocholanolone steroid backbone and the glucuronic acid moiety [1] [3].

PropertyValueReference
Molecular FormulaC25H38O8 [1] [4] [8]
Average Molecular Weight466.571 g/mol [4] [7]
Monoisotopic Mass466.256668 Da [4] [8]
Exact Mass466.256668192 Da [5]

Functional Groups and Bonding

Etiocholanolone glucuronide contains multiple distinct functional groups that determine its chemical behavior and biological activity [1] [3]. The steroid backbone contributes a ketone group at the 17-position, characterized by a carbonyl carbon double-bonded to oxygen [12]. The 3-alpha position features a hydroxyl group that serves as the conjugation site for the glucuronic acid moiety [1] [7]. The glucuronic acid component introduces several additional functional groups, including multiple hydroxyl groups at the 2', 3', and 4' positions of the sugar ring, and a carboxylic acid group at the 6' position [1] [20]. The glycosidic bond connecting the steroid and glucuronic acid portions represents a beta-linkage between the anomeric carbon of glucuronic acid and the 3-alpha hydroxyl of etiocholanolone [4] [7]. This conjugation transforms the relatively lipophilic etiocholanolone into a more hydrophilic compound suitable for urinary excretion [3] [5].

The bonding pattern within the molecule includes predominantly single carbon-carbon bonds throughout the steroid framework, with the exception of the 17-ketone carbonyl double bond [12]. The glucuronic acid moiety maintains the typical pyranose ring structure with chair conformation [1]. The ether linkage between the steroid and sugar components involves the anomeric carbon of glucuronic acid in beta-configuration [7] [20].

Three-Dimensional Configuration

The three-dimensional structure of etiocholanolone glucuronide reflects the spatial arrangement characteristic of 5-beta-androstane steroids [1] [10]. The steroid backbone adopts a rigid tetracyclic framework with specific stereochemical configurations at multiple chiral centers [8]. The compound possesses twelve defined stereocenters, all of which exhibit absolute stereochemical assignments [4] [8]. The A-ring junction exhibits a 5-beta configuration, which distinguishes etiocholanolone derivatives from their 5-alpha counterparts [10] [12]. The B-ring and C-ring maintain trans-fused arrangements, while the C-ring and D-ring junction also exhibits trans-stereochemistry [1].

The 3-alpha hydroxyl group projects below the plane of the steroid ring system, providing the stereochemically defined attachment point for the glucuronic acid moiety [7] [11]. The glucuronic acid component adopts a chair conformation typical of six-membered sugar rings, with the beta-glycosidic linkage positioning the sugar moiety in an equatorial orientation relative to the steroid backbone [1] [20]. The carboxylate group of the glucuronic acid extends away from the steroid framework, contributing significantly to the overall molecular polarity [3] [5].

The molecular geometry results in an elongated structure with distinct hydrophobic and hydrophilic regions [1]. The steroid portion remains largely hydrophobic, while the glucuronic acid component provides substantial hydrophilic character through its multiple hydroxyl groups and carboxylate functionality [3] [5].

Isomeric Forms

Etiocholanolone glucuronide can exist in several isomeric forms, primarily distinguished by the stereochemical configuration at the glucuronidation site and the anomeric carbon of the glucuronic acid moiety [14] [16]. The most common and biologically relevant form features beta-glucuronidation at the 3-alpha position of etiocholanolone [1] [7]. Alternative isomeric forms may theoretically include alpha-glucuronide linkages, though these are not typically observed in biological systems due to the specificity of UDP-glucuronosyltransferase enzymes [11].

Structural isomers of etiocholanolone glucuronide include related steroid glucuronides such as epiandrosterone glucuronide, which differs in the stereochemical configuration at the 3-position of the steroid backbone [14]. These compounds can be distinguished using advanced analytical techniques such as ion mobility-mass spectrometry [14] [16]. The separation of isomeric steroid glucuronide pairs represents a significant analytical challenge due to their identical molecular weights and similar fragmentation patterns [14].

Conformational isomers may also exist due to rotation around single bonds, particularly within the glucuronic acid moiety and at the glycosidic linkage [1]. However, the rigid steroid backbone significantly constrains the overall conformational flexibility of the molecule [12].

Physicochemical Properties

Solubility Parameters

Etiocholanolone glucuronide exhibits significantly enhanced water solubility compared to its unconjugated parent compound [2] [3]. The glucuronide conjugation process dramatically increases the hydrophilic character of the molecule through the introduction of multiple hydroxyl groups and a carboxylate functionality [3] [5]. This enhanced water solubility facilitates the compound's role in biological excretion pathways [2] [21].

The compound demonstrates high solubility in polar protic solvents, including water and lower alcohols [20] [24]. In contrast, etiocholanolone glucuronide shows limited solubility in non-polar organic solvents due to its significant hydrophilic character [3]. The solubility characteristics enable effective chromatographic separation using reversed-phase liquid chromatography systems [24] [32].

Solvent SystemSolubility CharacteristicsReference
WaterHigh solubility [2] [3]
Methanol/WaterHigh solubility [20] [24]
Non-polar solventsLimited solubility [3]

The pH-dependent solubility behavior reflects the ionizable carboxylic acid group of the glucuronic acid moiety [25]. At physiological pH, the carboxylate group remains predominantly ionized, contributing to the compound's high water solubility [3] [5].

Stability Characteristics

Etiocholanolone glucuronide demonstrates variable stability depending on environmental conditions, particularly temperature, pH, and the presence of enzymatic activity [18] [21]. Under physiological conditions, the compound remains stable for extended periods when stored appropriately [21] [23]. Long-term stability studies have demonstrated that etiocholanolone glucuronide maintains structural integrity when stored at four degrees Celsius for periods extending to twenty-two months [21].

Temperature significantly influences the stability of the glucuronide conjugate [18] [21]. Elevated temperatures promote hydrolysis of the glycosidic bond, leading to the liberation of free etiocholanolone and glucuronic acid [18] [22]. Studies indicate that storage at thirty-seven degrees Celsius for seven days results in measurable decreases in glucuronide concentration due to partial cleavage of the conjugate [21]. However, temperatures of fifty-five degrees Celsius or higher are recommended for controlled hydrolysis procedures with minimal degradation [18].

Storage ConditionStability DurationDegradation ObservedReference
4°C22 monthsNone [21]
-20°C22 monthsNone [21]
37°C7 daysPartial cleavage [21]
55°CHydrolysis procedureMinimal degradation [18]

The pH stability of etiocholanolone glucuronide varies significantly across different pH ranges [35]. The compound exhibits greater stability under neutral to slightly acidic conditions [22] [35]. Extremely acidic or basic conditions can promote hydrolysis of the glycosidic linkage [22]. Freeze-thaw cycles demonstrate minimal impact on compound stability when properly controlled [21] [23].

Enzymatic degradation represents a significant pathway for etiocholanolone glucuronide breakdown in biological systems [18] [22]. Beta-glucuronidase enzymes specifically cleave the glycosidic bond, releasing free etiocholanolone [22] [35]. The rate of enzymatic hydrolysis depends on enzyme concentration, temperature, and incubation time [22] [38].

Spectroscopic Properties

Etiocholanolone glucuronide exhibits characteristic spectroscopic properties across multiple analytical techniques [20] [28]. Mass spectrometry analysis reveals distinctive fragmentation patterns that facilitate structural identification and quantitative analysis [28] [29]. The compound typically undergoes loss of the glucuronide moiety (176 atomic mass units) as a primary fragmentation pathway [29] [30]. Additional characteristic fragment ions include water losses from the molecular ion and fragments arising from the steroid A-ring at mass-to-charge ratios of 97 and 109 [29].

Infrared spectroscopy of etiocholanolone glucuronide demonstrates multiple characteristic absorption bands [20] [41]. The spectrum exhibits broad hydroxyl stretching vibrations between 3615 and 3454 wavenumbers, reflecting the multiple hydroxyl groups present in the glucuronic acid moiety [20] [41]. The carbonyl stretch of the 17-ketone appears at approximately 1730 wavenumbers [20] [43]. Additional characteristic peaks include carbon-oxygen stretching vibrations around 1167 and 1087 wavenumbers, and glucuronide-specific bands at 1612, 1408, and 1295 wavenumbers [20] [41].

Spectroscopic TechniqueCharacteristic FeaturesWavenumber/m/zReference
IR SpectroscopyO-H stretch3615-3454 cm⁻¹ [20] [41]
IR SpectroscopyC=O stretch1730 cm⁻¹ [20] [43]
IR SpectroscopyC-O stretch1167, 1087 cm⁻¹ [20] [41]
Mass SpectrometryGlucuronide loss-176 u [29] [30]
Mass SpectrometryA-ring fragmentsm/z 97, 109 [29]

Nuclear magnetic resonance spectroscopy provides detailed structural information about etiocholanolone glucuronide [20] [33]. Carbon-13 nuclear magnetic resonance reveals characteristic chemical shifts for the steroid carbons and the glucuronic acid carbons [20] [33]. The anomeric carbon of the glucuronic acid moiety appears at approximately 101.8 parts per million, confirming the beta-glycosidic linkage [20]. The carbonyl carbon of the 17-ketone resonates at 224.2 parts per million, while the carboxylate carbon appears at 177.0 parts per million [20].

Physical Description

Solid

XLogP3

2.3

Wikipedia

3alpha-hydroxy-5beta-androstan-17-one 3-glucosiduronic acid
Etiocholanolone 3-glucuronide

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]

Dates

Last modified: 04-14-2024

Explore Compound Types